Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate typically involves the reaction of appropriate ketones with ammonium carbonate and potassium cyanide in an ethanol solution. The reaction is carried out at elevated temperatures, often in an autoclave, to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, reduction reactions yield alcohols, and substitution reactions yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Wirkmechanismus
The mechanism of action of Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 1’,3’-Dihydro-spiro(imidazolidine-4,2’-(2H)indene)-2,5-dione
- 2-(2,5-Dioxo-2’,3’-dihydro-1H-spiro[imidazolidine-4,1’-inden]-1-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness
Methyl 2-{2,5-dioxo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-1-yl}acetate is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H14N2O4 |
---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
methyl 2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetate |
InChI |
InChI=1S/C14H14N2O4/c1-20-11(17)8-16-12(18)14(15-13(16)19)7-6-9-4-2-3-5-10(9)14/h2-5H,6-8H2,1H3,(H,15,19) |
InChI-Schlüssel |
FYUQSPKYDCVNSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C(=O)C2(CCC3=CC=CC=C32)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.